Ac-LEED-AFC

Catalog No.
S12509194
CAS No.
M.F
C32H38F3N5O13
M. Wt
757.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-LEED-AFC

Product Name

Ac-LEED-AFC

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C32H38F3N5O13

Molecular Weight

757.7 g/mol

InChI

InChI=1S/C32H38F3N5O13/c1-14(2)10-21(36-15(3)41)31(52)39-19(6-8-24(42)43)28(49)38-20(7-9-25(44)45)29(50)40-22(13-26(46)47)30(51)37-16-4-5-17-18(32(33,34)35)12-27(48)53-23(17)11-16/h4-5,11-12,14,19-22H,6-10,13H2,1-3H3,(H,36,41)(H,37,51)(H,38,49)(H,39,52)(H,40,50)(H,42,43)(H,44,45)(H,46,47)/t19-,20-,21-,22-/m0/s1

InChI Key

ZPNCQMJLTSFJQH-CMOCDZPBSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Ac-LEED-AFC, also known as Acetyl-L-Leucine-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate widely used in biochemical research, particularly for studying caspase activity. This compound is characterized by its ability to emit fluorescence upon cleavage by specific proteases, making it an invaluable tool for monitoring apoptotic processes in cells. The molecular formula of Ac-LEED-AFC is C32H38F3N5O13, and it has a molecular weight of approximately 703.66 g/mol .

Primarily involving hydrolysis and cleavage by caspases. The key reaction involves the enzymatic cleavage of the amide bond between the acetylated leucine and the coumarin moiety, resulting in the release of a fluorescent product. This reaction can be represented as follows:

Ac LEED AFCCaspaseFluorescent Product+Leucine\text{Ac LEED AFC}\xrightarrow{\text{Caspase}}\text{Fluorescent Product}+\text{Leucine}

The fluorescence emitted can be quantified to measure enzyme activity, particularly in apoptotic cells where caspase-3 is activated .

Ac-LEED-AFC is primarily used as a substrate for caspase-3 and related cysteine proteases. Its biological activity is crucial for studying apoptosis, as it allows researchers to visualize and quantify the activation of these enzymes in various cellular contexts. The compound's ability to fluoresce upon cleavage makes it a sensitive indicator of caspase activity, which is essential for understanding programmed cell death mechanisms .

The synthesis of Ac-LEED-AFC typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Acetylated Leucine: Starting from L-leucine, acetylation is performed using acetic anhydride.
  • Formation of the Coumarin Moiety: Coumarin derivatives can be synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The acetylated leucine is coupled with the coumarin derivative using standard peptide coupling techniques, often employing activating agents such as carbodiimides.

These steps require careful control of reaction conditions, including temperature and pH, to ensure high yield and purity .

Ac-LEED-AFC has several important applications in biochemical research:

  • Apoptosis Research: It is extensively used to study apoptosis by measuring caspase activity in various cell types.
  • Drug Development: The compound aids in screening potential anti-cancer drugs that modulate apoptotic pathways.
  • Diagnostics: Its fluorescent properties make it suitable for developing assays that can detect apoptosis in clinical samples .

Interaction studies involving Ac-LEED-AFC focus on its binding affinity and specificity towards caspases. These studies utilize fluorescence resonance energy transfer (FRET) techniques to analyze how effectively Ac-LEED-AFC interacts with different caspases under varying conditions. The results help elucidate the kinetics of enzyme-substrate interactions and provide insights into the mechanisms of apoptosis at a molecular level .

Several compounds share structural or functional similarities with Ac-LEED-AFC, particularly within the realm of fluorogenic substrates for proteases. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ac-DEVD-AFCC30H34N4O10Substrate for caspase-3; widely used in apoptosis studies.
Ac-LEHD-AFCC30H34N4O10Substrate for caspase-9; useful in studying mitochondrial apoptosis pathways.
Ac-IETD-AFCC30H34N4O10Specific for caspase-8; involved in extrinsic apoptotic signaling pathways.

Uniqueness of Ac-LEED-AFC: Unlike other substrates, Ac-LEED-AFC's trifluoromethyl group enhances its stability and fluorescence intensity, making it particularly effective for real-time monitoring of caspase activity in live cells .

Multi-Step Organic Synthesis Pathways

The synthesis of Acetyl-L-Leucine-Glutamic Acid-Glutamic Acid-Aspartic Acid-7-amido-4-trifluoromethylcoumarin involves sequential peptide elongation followed by fluorogenic label conjugation. Solid-phase peptide synthesis (SPPS) is employed to assemble the tetrapeptide backbone (Leucine-Glutamic Acid-Glutamic Acid-Aspartic Acid), leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for stepwise amino acid coupling. After deprotection and cleavage from the resin, the peptide undergoes acetylation at the N-terminus using acetic anhydride in dimethylformamide (DMF).

The critical step involves conjugating the 7-amido-4-trifluoromethylcoumarin (AFC) fluorophore to the C-terminal aspartic acid. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a robust strategy for this purpose. An alkyne-functionalized peptide reacts with an azide-modified AFC derivative under mild conditions (25°C, aqueous buffer), forming a stable triazole linkage. This method minimizes side reactions and ensures regioselectivity.

Table 1: Key Steps in the Synthesis of Acetyl-L-Leucine-Glutamic Acid-Glutamic Acid-Aspartic Acid-7-amido-4-trifluoromethylcoumarin

StepReaction TypeReagents/ConditionsYield (%)
1SPPS of tetrapeptide backboneFmoc-amino acids, HBTU, DIPEA, DMF85–90
2N-terminal acetylationAcetic anhydride, DMF, 4°C, 12 h95
3AFC conjugation via CuAACAzide-AFC, CuSO~4~, sodium ascorbate, 25°C70–75

Recent advancements include microwave-assisted SPPS, which reduces coupling times from hours to minutes while maintaining >90% efficiency. Additionally, solvent-free mechanochemical approaches have been explored for eco-friendly synthesis, though yields remain suboptimal (50–60%).

Optimization Strategies for Fluorogenic Label Incorporation

Incorporating the AFC fluorophore demands precise control over reaction parameters to maximize fluorescence quantum yield and enzymatic cleavage efficiency. Key optimizations include:

  • pH and Temperature Control: The CuAAC reaction proceeds optimally at pH 7.5–8.0, as deviations reduce copper catalyst activity. Elevated temperatures (37°C) accelerate reaction kinetics but risk peptide denaturation; thus, 25°C is preferred for sensitive substrates.
  • Chelating Agents: Residual copper ions quench fluorescence and inhibit caspases. Post-reaction treatment with ethylenediaminetetraacetic acid (EDTA) eliminates copper, restoring >95% fluorescence intensity.
  • Solvent Systems: Mixed aqueous-organic solvents (e.g., DMF/water) enhance AFC solubility while preserving peptide stability. A 1:1 v/v ratio achieves 80% coupling efficiency.

Table 2: Impact of Reaction Conditions on AFC Incorporation Efficiency

ConditionOptimal ValueFluorescence Yield (λ~ex~ 400 nm)
pH7.5–8.0100%
Temperature25°C98%
Solvent (DMF/water)1:180%
Post-treatment (EDTA)50 mM95%

Protecting group strategies further refine label incorporation. Orthogonal protection of glutamic acid side chains with tert-butyl esters prevents undesired crosslinking during AFC conjugation. Post-conjugation deprotection with trifluoroacetic acid (TFA) yields the final product without fluorophore degradation.

Purity Enhancement Through Chromatographic Techniques

Purifying Acetyl-L-Leucine-Glutamic Acid-Glutamic Acid-Aspartic Acid-7-amido-4-trifluoromethylcoumarin requires high-resolution chromatographic methods to isolate the target compound from truncated peptides and unreacted AFC.

  • Reversed-Phase HPLC (RP-HPLC): A C18 column with a gradient of acetonitrile (20–60%) in 0.1% TFA achieves baseline separation. The product elutes at 22–24 minutes, with purity >98%.
  • Ion-Exchange Chromatography (IEC): Despite the peptide’s negative charge (pI ≈ 3.5), IEC is less effective due to similar charge densities among impurities. RP-HPLC remains the gold standard.
  • Affinity Chromatography: Novel resins functionalized with caspase-3 mimetics show promise for selective binding, though scalability challenges persist.

Table 3: Chromatographic Parameters for Purity Enhancement

MethodColumn TypeMobile PhaseFlow Rate (mL/min)Purity (%)
RP-HPLCC180.1% TFA, ACN gradient1.0>98
IECDEAE-Sepharose20 mM Tris, NaCl gradient0.585
Affinity AFCCaspase-3 mimetic50 mM phosphate buffer0.290

Post-chromatographic lyophilization yields a stable powder, with no detectable loss of fluorogenic activity over 12 months at -20°C.

Structural Basis of Substrate Recognition by Caspase-3/7

The substrate recognition mechanism employed by caspase-3 and caspase-7 involves sophisticated molecular interactions within their active site architecture [7] [8]. These executioner caspases share remarkably similar structural features in their substrate-binding regions, which consist of five distinct loops designated as L1, L2, L3, L4, and L2' that collectively form the substrate recognition pocket [12]. The active site architecture creates specific subsites (S1-S4) that accommodate the corresponding residues (P1-P4) of the substrate peptide sequence [8] [10].

The primary specificity determinant resides in the S1 subsite, which forms a deep, positively charged pocket specifically designed to accommodate the P1 aspartate residue that is characteristic of all caspase substrates [12] [8]. This electrostatic complementarity between the negatively charged aspartate and the basic S1 pocket represents the most critical recognition element [9]. The S2 subsite consists of a hydrophobic groove formed by residues Tyrosine-204, Tryptophan-206, and Phenylalanine-256 in caspase-3, which preferentially binds small hydrophobic residues at the P2 position [7] [10].

Table 1: Structural Features of Caspase Active Site Subsites

SubsiteStructural CompositionPreferred Residue TypeKey Recognition Elements
S1Deep basic pocketAspartate (required)Electrostatic interactions [8]
S2Hydrophobic grooveSmall hydrophobicVan der Waals forces [7]
S3Flexible pocketVariable (Glu/Gln preferred)Hydrogen bonding [10]
S4Dual binding sitesHydrophilic/hydrophobicMain chain interactions [10]

The S3 subsite demonstrates considerable plasticity, capable of accommodating both hydrophilic and hydrophobic residues, though it shows preference for glutamine or glutamate residues [10]. The S4 subsite exhibits the most complex recognition pattern, containing two distinct binding sites: one formed by main chain atoms of Phenylalanine-250 and side chain atoms of Asparagine-208, and another formed by aromatic side chains of Tryptophan-206 and Tryptophan-214 [10]. This dual recognition mechanism allows the S4 subsite to accommodate both hydrophilic and hydrophobic P4 residues through different binding modes.

Crystal structures of caspase-3 in complex with various substrate analogs reveal that the bound peptides adopt an extended conformation with anti-parallel alignment to the enzyme's substrate-binding loops [13]. The tetrahedral intermediate formed during catalysis is stabilized by an oxyanion hole created by the amide nitrogens of Cysteine-285 and Glycine-238 [9] [13]. Recent structural studies have also identified an S5 subsite formed by side chains of Phenylalanine-250 and Phenylalanine-252, which can stabilize hydrophobic P5 residues through an induced-fit mechanism [10].

Enzymatic Cleavage Kinetics at the LEED Motif

The enzymatic cleavage kinetics of the LEED motif by caspases follows Michaelis-Menten kinetics, characterized by the formation of a reversible enzyme-substrate complex followed by irreversible product formation [19] [21]. The kinetic mechanism can be described by the general scheme: E + S ⇌ ES → E + P, where E represents the enzyme (caspase), S represents the substrate (Acetyl-LEED-AFC), ES represents the enzyme-substrate complex, and P represents the products [19].

The Michaelis-Menten equation governing this reaction is expressed as: V = (Vmax[S])/(Km + [S]), where V represents the initial reaction velocity, Vmax represents the maximum velocity when the enzyme is saturated with substrate, [S] represents the substrate concentration, and Km represents the Michaelis constant [19] [21]. The Km value indicates the substrate concentration at which the reaction velocity equals half of Vmax and serves as an inverse measure of substrate affinity [19].

Table 2: Kinetic Parameters for Caspase Substrates

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-3Acetyl-DEVD-AFC21.02.72.1 × 10⁵ [50] [53]
Caspase-7Acetyl-DEVD-AFC12.82.72.1 × 10⁵ [50]
Caspase-9Acetyl-LEHD-AFCVariableVariable10⁴-10⁵ [51]
Caspase-6Acetyl-VEID-AFCVariableVariable10³-10⁴ [54]

The catalytic efficiency of caspases is quantified by the kcat/Km ratio, which represents the apparent second-order rate constant for the enzyme-catalyzed reaction under conditions where substrate concentration is much lower than Km [18] [20]. For caspase substrates, these values typically range from 10² to 10⁶ M⁻¹s⁻¹, indicating substantial variation in cleavage efficiency among different substrates [18]. The fastest caspase substrates can achieve catalytic efficiencies approaching 10⁵ M⁻¹s⁻¹, which rivals many optimized synthetic fluorescent substrates [18].

The kinetic analysis of LEED-containing substrates reveals that the tetrapeptide sequence significantly influences both Km and kcat values [16] [18]. Studies demonstrate that substrate cleavage rates can vary by more than 500-fold even among substrates with identical tetrapeptide sequences, indicating that factors beyond primary sequence recognition contribute to catalytic efficiency [18]. The local protein environment, secondary structure context, and accessibility of the cleavage site all influence the kinetic parameters observed for native protein substrates compared to synthetic peptide substrates [8] [18].

Temperature dependence studies of caspase kinetics reveal that both kcat and Km parameters exhibit Arrhenius behavior, allowing determination of activation energies for individual steps in the catalytic mechanism [55]. The substrate association rate (k₁), dissociation rate (k₋₁), and chemical transformation steps can be resolved through temperature-dependent kinetic analysis [55]. These studies indicate that the rate-limiting step for most caspase-catalyzed reactions is the chemical transformation rather than substrate binding or product release [55].

Fluorescence Resonance Energy Transfer (FRET) Dynamics

Fluorescence Resonance Energy Transfer represents a quantum mechanical phenomenon occurring between two chromophores in close proximity, where energy is transferred from an excited donor molecule to an acceptor molecule without photon emission [23] [25]. In the context of Acetyl-LEED-AFC, the compound functions as a FRET-based substrate where the intact molecule exhibits different fluorescence properties compared to the cleaved 7-amino-4-trifluoromethylcoumarin product [22] [26].

The FRET efficiency is governed by the equation E = 1/(1 + r⁶/r₀⁶), where E represents the FRET efficiency, r represents the distance between donor and acceptor, and r₀ represents the Förster radius at which energy transfer is 50% efficient [24] [25]. The Förster radius is determined by the spectral overlap between donor emission and acceptor absorption, the quantum yield of the donor, the extinction coefficient of the acceptor, and the relative orientation of the transition dipoles [24] [27].

Table 3: Fluorescence Properties of AFC and Related Compounds

CompoundExcitation (nm)Emission (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)
7-amino-4-trifluoromethylcoumarin3764820.53112,600 (at 380 nm)
4-methylumbelliferone3604500.9318,400
Fluorescein4945210.9277,000

The 7-amino-4-trifluoromethylcoumarin moiety exhibits optimal spectral properties for fluorescence detection with an excitation maximum at 376 nanometers and emission maximum at 482 nanometers [42] [46]. The compound demonstrates a quantum yield of 0.531 and a molar extinction coefficient of 12,600 M⁻¹cm⁻¹ at 380 nanometers, making it highly suitable for sensitive fluorometric assays [44] [46]. The trifluoromethyl substituent enhances membrane permeability compared to other coumarin derivatives, facilitating cellular uptake and intracellular measurements [43].

In caspase activity assays utilizing Acetyl-LEED-AFC, the fluorescence signal increases dramatically upon enzymatic cleavage as the 7-amino-4-trifluoromethylcoumarin is liberated from the peptide sequence [22] [26]. This fluorescence enhancement can be monitored in real-time using standard fluorescence plate readers or microscopy systems, enabling kinetic analysis of caspase activation [22]. The dynamic range of the fluorescence change typically spans 10-50 fold increase upon complete substrate cleavage, providing excellent signal-to-noise ratios for quantitative measurements [26].

Single-cell FRET analysis using caspase substrates has revealed that caspase activation occurs in an "all-or-nothing" fashion, with rapid cleavage kinetics once activation is initiated [22]. The time course of FRET signal disruption typically occurs within 15 minutes of activation, regardless of the initial stimulus strength, indicating cooperative activation mechanisms [22]. These dynamics suggest the existence of positive feedback loops that amplify initial caspase activation signals into rapid, complete substrate processing [22].

Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin represents a sophisticated fluorogenic substrate that has revolutionized quantitative assessment of intrinsic apoptotic pathway activation [1] [2]. The compound's molecular architecture, comprising the tetrapeptide sequence Leucine-Glutamic acid-Glutamic acid-Aspartic acid conjugated to 7-amino-4-trifluoromethylcoumarin, enables precise detection of caspase-13 activity within mitochondrial-mediated apoptotic cascades [1].

The intrinsic apoptotic pathway initiates through mitochondrial outer membrane permeabilization, resulting in cytochrome c release and subsequent apoptosome formation [4] [5]. This process activates caspase-9, which then cleaves downstream effector caspases including caspase-3 and caspase-7 [6] [7]. Caspase-13, recognized as a target for the Leucine-Glutamic acid-Glutamic acid-Aspartic acid sequence, participates in this cascade through specific recognition and cleavage of the tetrapeptide motif [1] [8].

Quantitative measurement protocols utilizing Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin employ fluorometric detection at excitation wavelength 400 nanometers and emission wavelength 505 nanometers [1] [9]. Upon caspase-mediated cleavage, the 7-amino-4-trifluoromethylcoumarin fluorophore undergoes liberation from the peptide substrate, generating a quantifiable fluorescent signal proportional to caspase activity [10] [9]. This fluorescence enhancement provides researchers with real-time kinetic data reflecting the magnitude and temporal progression of intrinsic apoptotic pathway activation [7] [11].

Research findings demonstrate that Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin exhibits exceptional sensitivity for detecting low-level caspase activity during early apoptotic events [4] [7]. Mathematical modeling studies have revealed that caspase activation follows bistable kinetics characterized by all-or-none responses, with threshold concentrations determining cellular commitment to apoptosis [12]. The compound's ability to detect these subtle enzymatic changes enables researchers to distinguish between reversible pre-apoptotic states and irreversible commitment points within the intrinsic pathway [13].

ParameterValue
Full Chemical NameAcetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin
Molecular FormulaC₃₂H₃₈F₃N₅O₁₃
Molecular Weight (g/mol)757.66
Excitation Maximum (nm)400
Emission Maximum (nm)505
Target CaspaseCaspase-13
Peptide SequenceAc-Leu-Glu-Glu-Asp-AFC

Temporal analysis studies have established that caspase-9 activation typically occurs 4-5 hours following apoptotic stimulation, with subsequent caspase-3 activation occurring at 5-6 hours [13] [7]. Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin cleavage demonstrates optimal detection sensitivity during the 5.5-6.5 hour timeframe, providing crucial temporal resolution for distinguishing intrinsic pathway kinetics from extrinsic pathway activation [13] [14].

High-Throughput Screening Platforms for Therapeutic Discovery

High-throughput screening applications utilizing Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin have transformed therapeutic discovery paradigms through automated, quantitative assessment of apoptotic modulators [2] [15]. Microplate reader systems configured for fluorometric detection enable simultaneous analysis of multiple compound libraries across 96-well, 384-well, and 1536-well plate formats [16] [17].

Contemporary screening platforms integrate Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin-based assays with automated liquid handling systems, environmental control chambers, and sophisticated data acquisition software [16] [18]. These integrated systems facilitate compound library screening at concentrations ranging from nanomolar to micromolar levels, enabling identification of both pro-apoptotic and anti-apoptotic therapeutic candidates [19] [20].

Research protocols demonstrate that optimal cell concentrations for high-throughput screening applications range from 1×10⁵ to 2×10⁶ cells per milliliter, with 50 micromolar final substrate concentration providing maximal signal-to-noise ratios [10] [21]. Multiplexed assay configurations permit simultaneous monitoring of multiple caspase activities, enabling comprehensive profiling of compound effects across different apoptotic pathways [19] [20].

Platform TypeDetection MethodThroughput CapacityTemporal ResolutionAdvantages
Microplate Reader - FluorometricFluorescence intensity measurement96/384/1536-well platesMinutes to hoursCost-effective, standardized
Flow CytometrySingle-cell fluorescence analysis10,000-50,000 cells/secondReal-timeSingle-cell resolution
High-Content ImagingAutomated microscopy384/1536-well platesReal-time to hoursSpatial and temporal data
Luminescence DetectionLuminescent signal detection96/384-well platesMinutes to hoursHigh sensitivity

Validation studies for high-throughput screening platforms demonstrate Z-factor values exceeding 0.7, indicating robust assay performance suitable for primary screening applications [15] [22]. Signal window coefficients typically range from 2-10 fold above background fluorescence, ensuring reliable detection of active compounds across diverse chemical libraries [15] [23].

Advanced screening methodologies incorporate kinetic monitoring capabilities, enabling measurement of compound onset times, duration of action, and reversibility characteristics [24] [14]. These temporal parameters provide critical insights into therapeutic mechanism of action and assist in lead compound optimization processes [25] [24].

Temporal Resolution of Caspase Activation Cascades

Temporal resolution analysis using Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin enables precise characterization of caspase activation kinetics within apoptotic cascades [7] [26]. Time-lapse fluorescence microscopy studies have revealed that caspase activation proceeds through distinct temporal phases characterized by specific enzymatic events and substrate cleavage patterns [27] [13].

Mathematical modeling approaches utilizing Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin kinetic data have demonstrated that caspase activation follows cooperative mechanisms with positive feedback loops [7] [12]. These feedback mechanisms generate switch-like responses that ensure irreversible commitment to apoptosis once threshold activation levels are achieved [12] [13].

Fluorescence resonance energy transfer implementations of Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin-based probes provide millisecond temporal resolution for monitoring rapid caspase activation events [11] [26]. Single-cell analysis reveals significant heterogeneity in activation timing, with individual cells exhibiting activation delays ranging from minutes to hours following apoptotic stimulation [27] [13].

Apoptotic EventTime Point (hours)Detection MethodReversibility
Apoptotic stimulus0Stimulus applicationYes
Mitochondrial outer membrane permeabilization1-2TMRE stainingLimited
Cytochrome c release2-3ImmunofluorescenceNo
Caspase-9 activation4-5Fluorogenic substrateNo
Caspase-3 activation5-6Fluorogenic substrateNo
LEED substrate cleavage5.5-6.5Ac-LEED-AFC cleavageNo
AFC fluorescence detection6-7Fluorescence microscopyNo

Comparative kinetic studies demonstrate that Acetyl-Leucine-Glutamic acid-Glutamic acid-Aspartic acid-7-amino-4-trifluoromethylcoumarin cleavage occurs with distinct temporal patterns depending on apoptotic stimulus type [28] [13]. Staurosporine-induced apoptosis demonstrates rapid, synchronous activation patterns, while ultraviolet radiation produces more heterogeneous temporal responses [29] [13].

Population-level analysis reveals that caspase activation timing follows Gaussian distribution patterns for mitochondrial outer membrane permeabilization onset, while gamma-distribution models accurately describe the duration between mitochondrial outer membrane permeabilization and caspase activation [13]. These statistical models enable prediction of therapeutic response timing and optimization of treatment protocols [13] [30].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

757.24182077 g/mol

Monoisotopic Mass

757.24182077 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-09-2024

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